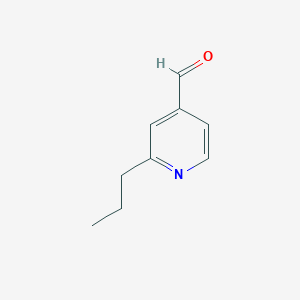
2-Propylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylisonicotinaldehyde, also known as PIAN, is a chemical compound that belongs to the family of isonicotinaldehyde derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 2-Propylisonicotinaldehyde is not fully understood. However, it has been suggested that 2-Propylisonicotinaldehyde exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
生化学的および生理学的効果
2-Propylisonicotinaldehyde has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Propylisonicotinaldehyde can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 2-Propylisonicotinaldehyde can reduce inflammation, enhance cognitive function, and improve motor function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Propylisonicotinaldehyde in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-Propylisonicotinaldehyde is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Propylisonicotinaldehyde. One area of research is the development of new synthetic methods for 2-Propylisonicotinaldehyde, which could improve its yield and purity. Another area of research is the investigation of the molecular mechanisms underlying its biological effects, which could lead to the development of new therapeutic agents. Finally, the potential applications of 2-Propylisonicotinaldehyde in agriculture and industry should be further explored, which could lead to the development of new products and technologies.
合成法
The synthesis of 2-Propylisonicotinaldehyde can be achieved through several methods, including the reaction of isonicotinic acid with propanal in the presence of a catalyst, the reaction of 2-amino-3-picoline with propanal, and the reaction of 2-propylpyridine with nitric acid. However, the most commonly used method is the reaction of isonicotinic acid with propanal, which yields 2-Propylisonicotinaldehyde with a high yield and purity.
科学的研究の応用
2-Propylisonicotinaldehyde has been extensively studied for its potential applications in various fields. In medicine, 2-Propylisonicotinaldehyde has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to be effective in treating certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In agriculture, 2-Propylisonicotinaldehyde has been used as a plant growth regulator, insecticide, and fungicide. It has been found to enhance plant growth, increase crop yield, and protect crops from pests and diseases.
In industry, 2-Propylisonicotinaldehyde has been used as a raw material for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers.
特性
IUPAC Name |
2-propylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFDJKMZJPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-4-pyridinecarboxaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
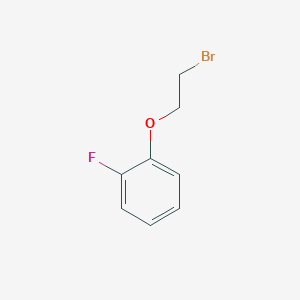
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
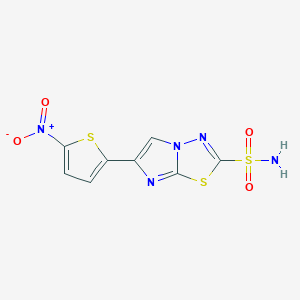
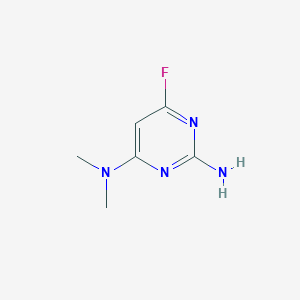
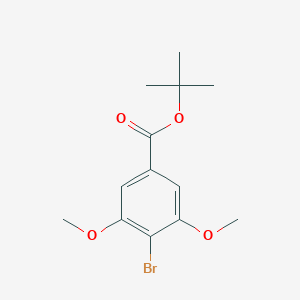
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
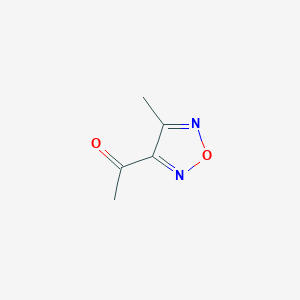
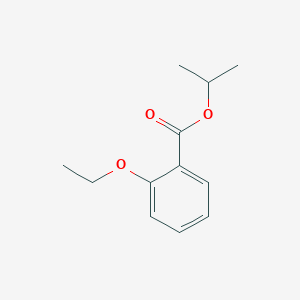
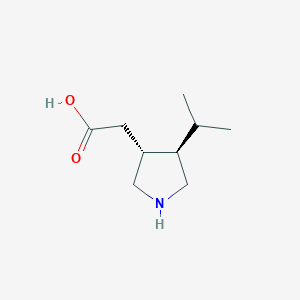
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
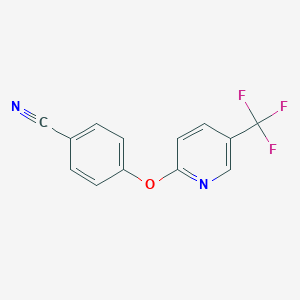
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)